molecular formula C18H21NO4 B13938448 (2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Cat. No.: B13938448
M. Wt: 315.4 g/mol
InChI Key: PHJMVBSBYIBVHZ-MLCCFXAWSA-N
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Description

Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid typically involves the protection of the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Amidation: Carboxylic acids or their derivatives, coupling reagents like DCC or EDC.

    Substitution: Various electrophiles under nucleophilic substitution conditions.

Major Products:

    Deprotection: (S)-3-Amino-3-(1-naphthyl)-propionic acid.

    Amidation: Amides derived from the reaction with carboxylic acids.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid is unique due to the presence of the 1-naphthyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides and other complex molecules where precise control over the structure and reactivity is required .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)14(16(20)21)15(19)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15H,19H2,1-3H3,(H,20,21)/t14-,15?/m0/s1

InChI Key

PHJMVBSBYIBVHZ-MLCCFXAWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC2=CC=CC=C21)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CC2=CC=CC=C21)N)C(=O)O

Origin of Product

United States

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